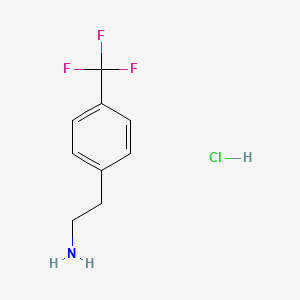

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” is an organic compound . It is also known as “2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride” and has a molecular weight of 241.64 . Its IUPAC name is "2-amino-1-[4-(trifluoromethyl)phenyl]ethanol hydrochloride" .

Synthesis Analysis

While specific synthesis methods for “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” were not found, trifluoromethylpyridines, which share a similar trifluoromethyl group, have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” can be represented by the formula C9H11ClF3N . The InChI code for this compound is "1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” include a molecular weight of 225.6408 . It is also known to be a pale white solid .

Scientific Research Applications

Vascular Actions

- Vascular Actions in Calcimimetics : The calcimimetic, (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, known as cinacalcet, activates Ca2+‐sensing receptors (CaR) in parathyroid glands and is used for hyperparathyroidism treatment. It modulates vascular tone via CaR in perivascular nerves or endothelial cells (Thakore & Ho, 2011).

Impurity Profile in Drug Substance

- Impurity Profile of Venlafaxine Hydrochloride : Venlafaxine hydrochloride, a derivative of phenyl ethylamine, showed six process-related potential impurities during its development. These impurities were identified and characterized, highlighting the importance of monitoring the impurity profile in pharmaceutical substances (Saravanan et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition by Imidazoline Derivatives : Novel imidazoline derivatives, including 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, effectively inhibited corrosion in mild steel in acidic environments. Their molecular structure and the interaction with metal surfaces were extensively studied (Zhang et al., 2015).

Synthesis for Radiopharmaceuticals

- Synthesis of Tritium-Labeled Ethylamine Hydrochloride : Tritium-labeled [1,2-3H]ethylamine hydrochloride was synthesized for use in radiopharmaceuticals, highlighting its application in medical imaging and diagnostics (Hong et al., 2008).

Chemical Synthesis and Characterization

- Synthesis of Fencamfamine : A new method for synthesizing N-(3-phenylbicyclo[2.2.1]-yl)-N-ethylamine hydrochloride (Fencamfamine) was developed, emphasizing the compound's synthesis process and chemical characterization (Novakov et al., 2011).

Molecular Conformation Studies

- Conformation of Beta-Blocker Molecules : The conformation and structure of 2-phenoxy ethylamine were studied to understand its interaction in biological systems, contributing to drug development and molecular modeling (Macleod & Simons, 2004).

Enantioselective Synthesis

- Resolution of Unsaturated Amines : The study on the resolution of unsaturated amines, including ethylamine derivatives, provided insights into the enantioselective synthesis of pharmaceuticals (Pallavicini et al., 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPCNSROFGNSAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610040 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride | |

CAS RN |

52997-74-7 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52997-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.